molecular formula C14H14ClNO4S B273275 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide

5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide

Cat. No. B273275
M. Wt: 327.8 g/mol
InChI Key: QOYMFRJCQUFFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of pain, inflammation, and fever. It is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. Celecoxib is widely used in the pharmaceutical industry due to its potent anti-inflammatory and analgesic properties.

Mechanism of Action

5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting the COX-2 enzyme, 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. This selective inhibition of the COX-2 enzyme makes 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide a safer alternative to traditional NSAIDs, which can cause gastrointestinal bleeding and ulceration.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been shown to have potent anti-inflammatory and analgesic properties. It reduces inflammation and pain by inhibiting the production of prostaglandins that cause inflammation and pain. 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has also been shown to reduce the risk of heart attack and stroke by reducing inflammation and platelet aggregation. 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has a half-life of approximately 11 hours and is metabolized in the liver.

Advantages and Limitations for Lab Experiments

5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of the COX-2 enzyme, which makes it a useful tool for studying the role of COX-2 in various diseases. 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide is also a selective inhibitor of the COX-2 enzyme, which makes it a safer alternative to traditional NSAIDs for studying the effects of COX-2 inhibition on the gastrointestinal tract. However, 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has some limitations for lab experiments. It is a potent inhibitor of the COX-2 enzyme, which can lead to off-target effects. 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide can also be toxic to cells at high concentrations.

Future Directions

There are several future directions for the research on 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide. One area of research is the development of 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the use of 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide in combination with other drugs for the treatment of various diseases. 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has also been shown to have potential as a chemopreventive agent for various cancers, and further research is needed to explore this potential. Additionally, the role of 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, needs further investigation.

Synthesis Methods

5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide is synthesized by the reaction of 2-(4-sulfamoylphenyl)ethanol with 5-chloro-2-hydroxybenzoic acid in the presence of a base. The reaction yields 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide in high purity and yield. The synthesis of 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide is a well-established process and is widely used in the pharmaceutical industry.

Scientific Research Applications

5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer, 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been shown to reduce the accumulation of amyloid-beta protein, which is responsible for the development of Alzheimer's disease. In cardiovascular diseases, 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been shown to reduce the risk of heart attack and stroke by reducing inflammation and platelet aggregation.

properties

Product Name

5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide

Molecular Formula

C14H14ClNO4S

Molecular Weight

327.8 g/mol

IUPAC Name

5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14ClNO4S/c1-2-20-13-8-7-10(15)9-14(13)21(18,19)16-11-5-3-4-6-12(11)17/h3-9,16-17H,2H2,1H3

InChI Key

QOYMFRJCQUFFIL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2O

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2O

Origin of Product

United States

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